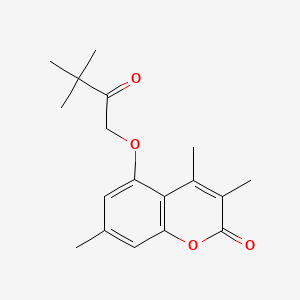![molecular formula C24H27NO6 B1227319 2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester](/img/structure/B1227319.png)
2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester is an aromatic ether.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Dihydro-1,4-Dioxin Derivatives : A study by Mah et al. (2000) outlines the synthesis of 5,6-dihydro-2-trifluoromethyl-1,4-dioxin-3-carboxanilides, a process involving the construction of dihydro-1,4-dioxin. This research contributes to the understanding of synthesizing dihydro-1,4-dioxin derivatives, which can be related to the synthesis of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester (Mah et al., 2000).
Synthesis of Carboxylic Acid Esters : Kozlov and Dikusar (2019) have synthesized carboxylic acid esters through a three-component condensation process. This approach can provide insights into the synthesis techniques applicable to similar compounds like 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester (Kozlov & Dikusar, 2019).
Reactions of Ester Compounds : Research by Pimenova et al. (2003) on the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester provides insight into the reaction pathways of similar ester compounds, which can be relevant to understanding the reactions of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester (Pimenova et al., 2003).
Applications in Organic Chemistry and Biochemistry
Role in Esterification Reactions : Wang et al. (2012) studied the selective esterifications of primary alcohols using Oxyma derivatives, demonstrating the significance of certain esters in organic synthesis. This study can provide a conceptual framework for the role of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester in similar reactions (Wang et al., 2012).
Use in Photoremovable Protecting Groups : Literák et al. (2008) explored the use of carboxylic acid esters as photoremovable protecting groups in chemical syntheses. Insights from this study can inform the potential use of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester as a photoremovable protecting group in various synthetic applications (Literák et al., 2008).
Synthesis of Heterocyclic Compounds : Sato et al. (1989) described a method for synthesizing dioxinone-5-carboxylates, which are key intermediates for creating six-membered heterocyclic compounds. This research could be related to the applications of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester in the synthesis of complex heterocyclic structures (Sato et al., 1989).
Propiedades
Nombre del producto |
2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester |
|---|---|
Fórmula molecular |
C24H27NO6 |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
[2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate |
InChI |
InChI=1S/C24H27NO6/c1-4-24(2,3)17-5-9-19(10-6-17)31-20-11-7-18(8-12-20)25-22(26)16-30-23(27)21-15-28-13-14-29-21/h5-12,15H,4,13-14,16H2,1-3H3,(H,25,26) |
Clave InChI |
CKTLEGBRDQGLJY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)COC(=O)C3=COCCO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-oxo-3-phenyl-1-(2-pyridinylmethylamino)propan-2-yl]-2-furancarboxamide](/img/structure/B1227237.png)
![1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1227238.png)


![(5Z)-1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1227246.png)
![N-[5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide](/img/structure/B1227247.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]prop-2-enamide](/img/structure/B1227250.png)
![3-[[2-(2-Chloro-4-fluorophenoxy)-1-oxoethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1227253.png)

![(4Z)-4-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one](/img/structure/B1227255.png)
![5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid](/img/structure/B1227256.png)
![2-(2,6-Dichlorophenyl)acetic acid [2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] ester](/img/structure/B1227258.png)
![3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1227259.png)
![7-[(4-Acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1227260.png)